BenchChemオンラインストアへようこそ!

1-(1-Benzothiophen-4-yl)-4-nitrosopiperazine

Analytical Chemistry GC-MS Method Development

Essential impurity reference standard for generic Brexpiprazole ANDA filings. Required for validated LC-MS/MS trace analysis of NDSRI. Substituting structurally dissimilar nitrosamine standards will cause method failure due to differences in retention time and ionization efficiency. Critical for GMP QC system suitability testing and regulatory compliance.

Molecular Formula C12H13N3OS
Molecular Weight 247.32 g/mol
Cat. No. B13514545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Benzothiophen-4-yl)-4-nitrosopiperazine
Molecular FormulaC12H13N3OS
Molecular Weight247.32 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=C3C=CSC3=CC=C2)N=O
InChIInChI=1S/C12H13N3OS/c16-13-15-7-5-14(6-8-15)11-2-1-3-12-10(11)4-9-17-12/h1-4,9H,5-8H2
InChIKeyZLMAXNLPBXHMRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Benzothiophen-4-yl)-4-nitrosopiperazine: A Critical Nitrosamine Reference Standard for Brexpiprazole Impurity Profiling and Regulatory Compliance


1-(1-Benzothiophen-4-yl)-4-nitrosopiperazine, with CAS 2639426-95-0, is a synthetic organic compound classified as an N-nitrosamine . Structurally, it consists of a benzothiophene moiety linked to a piperazine ring bearing a nitroso (-N=O) functional group . While it has been noted for potential interactions with neurotransmitter systems, its primary and most critical application is as a highly specific impurity reference standard for the antipsychotic drug substance Brexpiprazole [1]. As an N-nitrosamine drug-substance-related impurity (NDSRI), it is subject to stringent regulatory control by agencies like the FDA and EMA due to the potential mutagenic and carcinogenic risks associated with this class of compounds [2].

Why Generic N-Nitrosopiperazine Standards Cannot Replace 1-(1-Benzothiophen-4-yl)-4-nitrosopiperazine for Brexpiprazole Analysis


The analytical detection and quantification of trace-level genotoxic impurities are governed by the principle of structural specificity. Substituting 1-(1-Benzothiophen-4-yl)-4-nitrosopiperazine with a structurally dissimilar nitrosamine standard, such as 1-cyclopentyl-4-nitrosopiperazine or N-nitrosodimethylamine (NDMA), will lead to critical method failures due to significant differences in key analytical parameters, including chromatographic retention time, ionization efficiency in mass spectrometry, and matrix recovery [1]. These differences arise from the unique physicochemical properties of the benzothiophene moiety, such as its hydrophobicity and molecular weight, which fundamentally alter its behavior in validated LC-MS/MS and HPLC methods developed specifically for Brexpiprazole drug substance and finished product testing [2]. Use of an incorrect standard invalidates the analytical method, rendering quality control and regulatory compliance data unreliable and potentially leading to batch rejection or patient safety risks.

Quantitative Differentiation of 1-(1-Benzothiophen-4-yl)-4-nitrosopiperazine Against Close Analogs for Analytical Method Selection


Differentiation by Predicted Boiling Point: A Critical Factor in GC-MS Method Development

The predicted boiling point of 1-(1-Benzothiophen-4-yl)-4-nitrosopiperazine is 478.1 ± 35.0 °C, which is significantly higher than that of other common nitrosopiperazine analogs like 1-cyclopentyl-4-nitrosopiperazine (318.0 ± 35.0 °C) [1]. This substantial difference of approximately 160 °C dictates the choice of analytical technique and instrument parameters for gas chromatography (GC). The high boiling point of the target compound necessitates a higher final oven temperature or a more thermally stable column, making it less amenable to GC-MS without derivatization compared to its more volatile analogs. This parameter is a key criterion for analysts when selecting an appropriate reference standard for method optimization [2].

Analytical Chemistry GC-MS Method Development

Differentiation by Predicted Density: Impact on Chromatographic Behavior and Sample Preparation

The predicted density of 1-(1-Benzothiophen-4-yl)-4-nitrosopiperazine is 1.38 ± 0.1 g/cm³, which is higher than that of 1-cyclopentyl-4-nitrosopiperazine (1.27 ± 0.1 g/cm³) [1]. This 8.7% higher density is a direct consequence of the heavier benzothiophene aromatic system compared to the aliphatic cyclopentyl group. While not a primary selection criterion, density can influence solubility, sample preparation (e.g., accurate weighing for stock solutions), and even subtle differences in liquid chromatography behavior due to molecular compactness and interaction with the stationary phase [2].

Analytical Chemistry HPLC Physicochemical Properties

Differentiation by Molecular Weight: A Primary Selector in Mass Spectrometry Method Development

The molecular weight of 1-(1-Benzothiophen-4-yl)-4-nitrosopiperazine is 247.32 g/mol . This value is significantly higher than that of simpler nitrosopiperazine standards like 1-cyclopentyl-4-nitrosopiperazine (MW: 183.25 g/mol) or 1-(4-methoxyphenyl)-4-nitrosopiperazine (MW: 221.26 g/mol) [1]. In LC-MS/MS analysis, molecular weight is the most fundamental parameter for method setup, directly dictating the precursor ion (m/z 248 for [M+H]+) and subsequent fragmentation patterns in multiple reaction monitoring (MRM) transitions. Using a reference standard with an incorrect molecular weight will result in failed detection, misidentification, and incorrect quantification, thereby invalidating the entire analytical run for Brexpiprazole impurity control [2].

Analytical Chemistry LC-MS/MS Method Validation

Primary Application Scenarios for 1-(1-Benzothiophen-4-yl)-4-nitrosopiperazine in Pharmaceutical Quality Control


As a Primary Reference Standard in Validated LC-MS/MS Methods for Brexpiprazole Nitrosamine Impurity Quantification

This is the definitive use case. The compound serves as the certified reference material for developing and validating high-sensitivity LC-MS/MS methods aimed at quantifying the specific NDSRI 1-(1-Benzothiophen-4-yl)-4-nitrosopiperazine in Brexpiprazole active pharmaceutical ingredient (API) and finished drug products [1]. Its unique molecular weight of 247.32 g/mol is used to set up specific MRM transitions, enabling its selective detection and accurate quantification at trace levels (typically low ppm or ppb) as required by regulatory guidance [2][3]. The method's specificity, accuracy, precision, and limit of quantitation (LOQ) are all established using this exact standard.

For System Suitability Testing in Routine Batch Release and Stability Studies of Brexpiprazole

In a GMP-compliant quality control laboratory, 1-(1-Benzothiophen-4-yl)-4-nitrosopiperazine is used daily to prepare system suitability solutions. Its known retention time and peak shape are monitored to ensure the HPLC or UPLC system is performing within validated parameters before analyzing production batches or stability samples of Brexpiprazole [1]. This step is critical for ensuring the reliability of batch release data and for meeting regulatory filing requirements (e.g., ANDA, DMF) [4]. Any deviation in the performance of this specific standard signals an instrument or method issue that must be resolved prior to sample analysis.

For Method Development and Validation in Support of Abbreviated New Drug Applications (ANDAs)

For generic pharmaceutical companies developing a Brexpiprazole product, this impurity standard is an essential tool for the analytical sections of an ANDA submission. It is used to demonstrate that the proposed manufacturing process adequately controls the formation of this specific N-nitrosamine impurity to levels deemed safe by regulators [1][4]. The compound is central to forced degradation studies, which validate that the analytical method is stability-indicating and can accurately measure the impurity even in the presence of the API and other potential degradants [5].

Quote Request

Request a Quote for 1-(1-Benzothiophen-4-yl)-4-nitrosopiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.